molecular formula C4H11IN4 B1313862 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide CAS No. 49541-79-9

2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide

Cat. No. B1313862
CAS RN: 49541-79-9
M. Wt: 242.06 g/mol
InChI Key: TZAWNLPUTOWENL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4,5,6-tetrahydropyrimidines, including 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide, can be achieved through various methods. These include condensation reactions of diamines with carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols, selective reduction of pyrimidines, ring expansion chemistry of cyclopropanes, aziridines, and azetidines, and various multicomponent reactions .


Molecular Structure Analysis

The molecular formula of this compound is C4 H10 N4 .HI . The InChI code is 1S/C4H10N4.BrH/c5-8-4-6-2-1-3-7-4;/h1-3,5H2, (H2,6,7,8);1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 242.058 . It is a white to off-white powder that is soluble in water, ethanol, and methanol.

Scientific Research Applications

DNA Cleavage and Anticancer Activity

One notable application of derivatives of 2-hydrazino-1,4,5,6-tetrahydropyrimidine is in the field of DNA cleavage and anticancer research. Specifically, 2-hydrazinyl-1,4,5,6-tetrahydropyrimidine derivatives have demonstrated significant DNA cleavage efficiency, with improvements observed in the presence of hydroxy groups. These compounds show promise as metal-free DNA cleaving agents, exhibiting kinetic data fitting the Michaelis-Menten-type equation and providing a substantial rate acceleration over uncatalyzed DNA cleavage. Additionally, these derivatives have displayed in vitro cytotoxic activities against cancer cell lines, suggesting potential utility in cancer treatment (Shao et al., 2009).

Synthesis and Chemical Properties

The synthesis of 2-hydrazino-1,4,5,6-tetrahydropyrimidine derivatives and their chemical properties have been explored extensively. For example, the compound has been used as a precursor in the synthesis of various novel compounds with potential biological applications. These synthesis processes often involve reactions with different agents to produce a range of derivatives, which are then characterized by their physical and chemical properties. Such studies not only contribute to the understanding of the chemical behavior of these compounds but also aid in the development of new materials with potential industrial and pharmaceutical applications (Cocco et al., 2006).

Antimicrobial and Antitumor Evaluation

Another important application area is the antimicrobial and antitumor evaluation of 2-hydrazino-1,4,5,6-tetrahydropyrimidine derivatives. These compounds have been synthesized and tested for their in vitro antitumor activity against various cancer cell lines, showing inhibitory effects that suggest potential as anticancer agents. Furthermore, these derivatives have been screened for in vitro antibacterial and antifungal activities, indicating significant activity against certain pathogens. This highlights the potential of these compounds in the development of new antimicrobial and anticancer therapies (Taher & Helwa, 2012).

properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-ylhydrazine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4.HI/c5-8-4-6-2-1-3-7-4;/h1-3,5H2,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAWNLPUTOWENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482903
Record name SBB056237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49541-79-9
Record name SBB056237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide
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2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide
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2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide
Reactant of Route 6
2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide

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